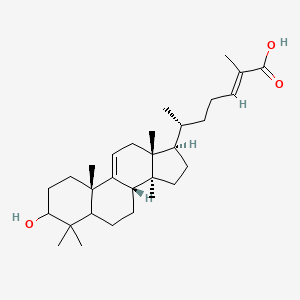

3-羟基羊毛甾-9(11),24-二烯-26-酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves several complex chemical reactions. For instance, the synthesis of lanosterol derivatives with a functional group at C-32, including an antineoplastic sterol, 3β-hydroxylanost-7-en-32-oic acid, was achieved from 3β-acetoxylanostan-7α-ol. The key reaction in this synthesis is the hypoiodite reaction of 3β-acetoxylanostan-7α-ol, demonstrating the complex steps involved in synthesizing similar compounds. This process also revealed that 3β-hydroxylanost-7-en-32-oic acid has antineoplastic activity, suggesting a potential therapeutic application of these compounds (Sonoda et al., 1991).

Molecular Structure Analysis

The determination of molecular structure is crucial for understanding the chemical behavior of compounds. Research on derivatives of cholestan-26-oic acid, such as (25S)-Cholesten-26-oic acid derivatives isolated from a soft coral Minabea sp., provides insights into the stereochemistry and molecular structure through spectroscopic data. The absolute stereochemistry at C-25 was determined by comparative NMR study using chiral anisotropic reagents, highlighting the importance of advanced spectroscopic techniques in elucidating molecular structures (Wang et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving similar compounds, such as the copper-catalyzed 1,2-amino oxygenation of 1,3-dienes using O-acyl hydroxylamines and carboxylic acids, showcase the chemo-, regio-, and site-selectivity of these reactions. This method's effectiveness for both terminal and internal 1,3-dienes highlights the sophisticated nature of chemical reactions that could be relevant for compounds like 3-Hydroxylanost-9(11),24-dien-26-oic acid (Hemric et al., 2019).

Physical Properties Analysis

The physical properties of compounds closely related to 3-Hydroxylanost-9(11),24-dien-26-oic acid can be inferred from studies on similar steroidal compounds. The synthesis and analysis of compounds like the 3α-hydroxy-5β,14β-chol-8-en-24-oic acid reveal the complexity of these molecules' physical characteristics, including their crystalline structures and behaviors under various chemical conditions (Teruo et al., 1977).

Chemical Properties Analysis

The chemical properties of steroidal acids similar to 3-Hydroxylanost-9(11),24-dien-26-oic acid are intricate and diverse. For instance, the synthesis and analysis of 6-hydroxylated bile acids, including the identification of 3α,6α,7α,12α-tetrahydroxy-5β-cholan-24-oic acid in human meconium and neonatal urine, demonstrate the biochemical relevance and complex chemical behavior of these molecules (Kurosawa et al., 1989).

科学研究应用

异源宿主中的生物合成

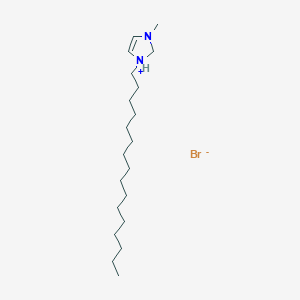

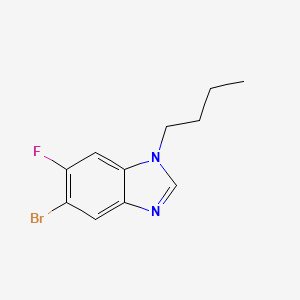

该化合物是一种灵芝酸 (GA),灵芝酸是一类高度氧化的羊毛甾烷型三萜类化合物 {svg_1}. 这些 GA 传统上是从药用真菌灵芝中提取的 {svg_2}. 然而,由于灵芝的遗传操作难度大、产量低、生长缓慢,在异源宿主如酿酒酵母中进行 GA 的生物合成是提高其产量的一种很有前景的替代方法 {svg_3}.

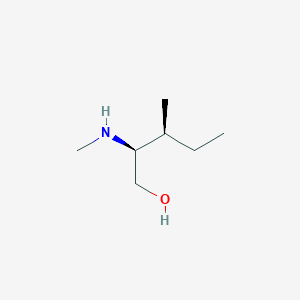

其他 GA 的生产

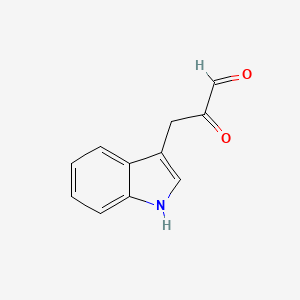

3-羟基羊毛甾-9(11),24-二烯-26-酸 (HLDOA) 可以用作其他 GA 的生物合成前体 {svg_4}. 例如,在酿酒酵母中表达灵芝的 CYP5150L8 可以导致 HLDOA 的产生 {svg_5}. 然后,这种 HLDOA 可以进行后修饰以生物合成其他 GA {svg_6}.

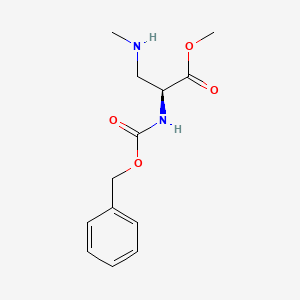

新 GA 的发现

对 3-羟基羊毛甾-9(11),24-二烯-26-酸的研究可以导致新 GA 的发现 {svg_7}. 例如,灵芝中另一种 P450,CYP5139G1 对 HLDOA 的氧化导致了一种新 GA,3,28-二羟基-羊毛甾-8,24-二烯-26-酸 (DHLDOA) 的形成 {svg_8}.

提高 GA 产量

通过调整抗生素的剂量来控制含有其生物合成相关基因的质粒的拷贝数,可以提高 3-羟基羊毛甾-9(11),24-二烯-26-酸的产量 {svg_9}. 该策略已被证明可以显著提高 DHLDOA 的产量 {svg_10}.

抗肿瘤活性

包括 3-羟基羊毛甾-9(11),24-二烯-26-酸在内的 GA 以其显著的药理活性而闻名,例如抗肿瘤和抗转移作用 {svg_11}. 事实上,从 HLDOA 衍生的 DHLDOA 已被发现对非小细胞肺癌有效 {svg_12}.

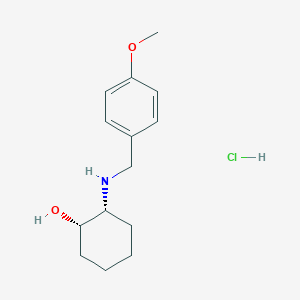

对正常细胞的低毒性

虽然 3-羟基羊毛甾-9(11),24-二烯-26-酸及其衍生物具有抗肿瘤活性,但它们对正常细胞的毒性很低 {svg_13}. 这使得它们成为癌症治疗的潜在候选药物 {svg_14}.

作用机制

Target of Action

It is known that this compound is used as a signaling inhibitor and has biological and pharmacological activities .

Mode of Action

It is known that the compound is a product of the biosynthesis of ganoderic acids (GAs) in a heterologous host, which are a group of highly oxygenated lanostane-type triterpenoids .

Biochemical Pathways

It is known that the compound is involved in the biosynthesis of ganoderic acids (gas), which are known for their significant pharmacological activities .

Result of Action

It is known that the compound has biological and pharmacological activities .

属性

IUPAC Name |

(E,6R)-6-[(8S,10S,13R,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10,14,19,21,23-25,31H,8-9,11-13,15-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,23-,24?,25?,28-,29-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRXJKGUEOMVRD-ARLMZJGNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2CCC4C3(CCC(C4(C)C)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CCC4[C@@]3(CCC(C4(C)C)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/structure/B1149071.png)